Pimasertib

概要

説明

ピマセルチブは、ミトゲン活性化プロテインキナーゼキナーゼ1および2(MEK1/2)の選択的で強力なアデノシン三リン酸非競合阻害剤です。 ヒトの癌で頻繁に活性化されているRas/Raf/MEK/ERKシグナル伝達経路を阻害することで、さまざまな癌の治療における可能性が主に研究されています .

化学反応の分析

Metabolic Pathways of Pimasertib

This compound undergoes extensive metabolism via oxidation, conjugation, and secondary biotransformations in humans. Key findings from mass balance and metabolite profiling studies include:

Table 1: Major Metabolic Pathways and Metabolites

-

M445 Formation : Generated via oxidation of the propanediol side chain to a carboxylic acid, representing the primary urinary metabolite .

-

M554 Formation : A novel phosphoethanolamine conjugate involving the propanediol moiety, unique to this compound . This pathway accounts for 30.7% of fecal excretion .

-

Minor Pathways : Include isomerization (R/S epimerization), N-dealkylation, and deiodination, contributing <5% to total drug-related material .

Prodrug Design and Reductive Activation

A glutathione (GSH)-activated prodrug, PROPIMA, was synthesized to enhance tumor selectivity and pharmacokinetics .

Table 2: PROPIMA Release Kinetics

| Time (h) | % this compound Released | Conditions |

|---|---|---|

| 1 | <10% | 10 mM GSH, pH 7.4 |

| 6 | 30% | |

| 12 | 70% | |

| 24 | >95% |

-

Mechanism : Reductive cleavage of the disulfide linker by intracellular GSH triggers this compound release .

-

Biological Impact : PROPIMA retains MEK inhibition activity (5-fold reduction in pERK levels) and enhances tumor cell selectivity .

In Vitro Stability and Enzyme Interactions

This compound exhibits stability under physiological conditions but is influenced by enzymatic activity:

Key Findings:

-

Plasma Stability : No significant degradation observed in human plasma over 24 hours .

-

Enzymatic Involvement : Cytochrome P450 isoforms play minimal roles; primary metabolism is non-CYP-mediated .

-

Drug-Drug Interactions : Co-administration with SAR405838 (HDM2 inhibitor) showed no clinically relevant PK interactions .

Analytical Methods for Reaction Monitoring

Studies employed advanced techniques to characterize this compound’s reactions:

科学的研究の応用

Pimasertib has been extensively studied for its applications in:

Chemistry: As a tool for studying the MEK/ERK signaling pathway.

Biology: Investigating its effects on cell proliferation, differentiation, and survival.

Medicine: Clinical trials have shown its potential in treating advanced solid tumors, melanoma, and other cancers by inhibiting the MEK1/2 pathway

Industry: Potential use in developing targeted cancer therapies

作用機序

ピマセルチブは、MEK1/2の活性を選択的に結合して阻害し、下流のエフェクタータンパク質および転写因子の活性化を防ぎます。 この阻害により、成長因子による細胞シグナル伝達と腫瘍細胞の増殖が抑制されます。 この化合物のユニークな結合部位により、MEKタンパク質に対する高い特異性が実現し、他のキナーゼの交差阻害を防ぎます .

類似の化合物との比較

ピマセルチブは、次のような他のMEK阻害剤と比較されます。

- トラメチニブ

- セルメチニブ

- コビメチニブ

ピマセルチブの独自性は、その特異的な結合部位と、他のキナーゼに影響を与えることなくMEK1/2を阻害する能力にあります。これにより、オフターゲット効果が軽減され、治療プロファイルが向上する可能性があります .

類似化合物との比較

Pimasertib is compared with other MEK inhibitors such as:

This compound’s uniqueness lies in its specific binding site and its ability to inhibit MEK1/2 without affecting other kinases, which may reduce off-target effects and improve its therapeutic profile .

準備方法

ピマセルチブの合成には、重要な中間体の形成と、特定の条件下でのそれらの後続の反応を含む、複数のステップが含まれます。 詳細な合成経路および工業生産方法は、パブリックドメインでは容易に入手できません。 通常、このような化合物は、制御された条件下でハロゲン化、アミノ化、カップリング反応を含む一連の有機反応によって合成されます .

生物活性

Pimasertib is a selective oral inhibitor of mitogen-activated protein kinase 1 and 2 (MEK1/2), which plays a significant role in the Ras/Raf/MEK/ERK signaling pathway frequently activated in various cancers. Its development aims to provide targeted therapy for malignancies characterized by dysregulation in this pathway, such as melanoma and other solid tumors. This article delves into the biological activity of this compound, summarizing key research findings, clinical trial data, and its pharmacokinetic profile.

This compound functions as a non-competitive inhibitor of MEK1/2, disrupting the downstream signaling cascade that promotes tumor cell proliferation and survival. By inhibiting MEK1/2, this compound effectively reduces ERK phosphorylation, leading to decreased cellular proliferation and increased apoptosis in cancer cells.

Key Mechanism Insights

- Inhibition of ERK Phosphorylation : this compound significantly decreases ERK phosphorylation within hours of administration, with effects lasting up to 8 hours at higher doses .

- Target Selectivity : Novel formulations such as glutathione-activated prodrugs (e.g., PROPIMA) have been developed to enhance selectivity towards tumor cells while minimizing effects on normal cells .

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile characterized by high absolute bioavailability and a unique metabolic pathway involving conjugation with phosphoethanolamine. The median time to maximum concentration is approximately 1.5 hours, with an apparent terminal half-life of around 5 hours across various dosing schedules .

Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absolute Bioavailability | High |

| Time to Maximum Concentration | 1.5 hours |

| Terminal Half-Life | 5 hours |

Phase I Trials

A Phase I trial demonstrated the safety and tolerability of this compound in patients with advanced solid tumors. The maximum tolerated dose (MTD) was identified at doses ≥120 mg/day, with common adverse events including skin rash, ocular events, and gastrointestinal disturbances .

Phase II Trials

In a Phase II trial comparing this compound to dacarbazine in N-Ras mutated melanoma patients, this compound showed promising efficacy signals. The primary endpoint was progression-free survival (PFS), with secondary endpoints assessing safety and pharmacogenomics .

Summary of Clinical Findings

- Patient Population : 180 patients treated across various dosing schedules.

- Adverse Events : Skin disorders, ocular issues, diarrhea, asthenia.

- Efficacy Signals : Indications of antitumor activity were noted, particularly in patients with specific genetic mutations.

Case Study 1: Melanoma Treatment

In a cohort study involving melanoma patients treated with this compound, significant reductions in tumor size were observed in patients harboring BRAF mutations. The treatment led to stable disease in several cases over extended follow-up periods.

Case Study 2: Combination Therapy

A study exploring the combination of this compound with other agents (e.g., voxtalisib) reported manageable safety profiles but limited long-term efficacy. This suggests that while this compound is effective as monotherapy, its combination may require further optimization for enhanced outcomes .

特性

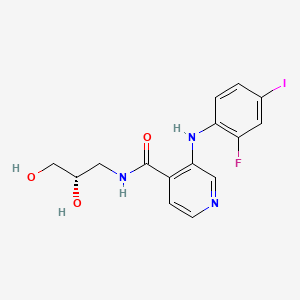

IUPAC Name |

N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUAUNHCRHHYNE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FIN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152870 | |

| Record name | AS 703026 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204531-26-9, 1236699-92-5 | |

| Record name | AS 703026 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204531269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimasertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236699925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimasertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AS 703026 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ON9RK82AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。